REACTION_CXSMILES
|
[CH2:1]([CH:8]([C:14](OCC)=O)[C:9]([O:11]CC)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].BrC[C:23](OCC)=[O:24].[OH-].[Na+]>C(O)C.O>[O:24]=[C:23]1[C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:1][CH:8]([C:9]([OH:11])=[O:10])[CH2:14]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
47.1 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with 150 mL of water
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
EtOH was removed in vacuo
|
Type
|
WASH
|
Details
|
the aqueous solution was washed with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the resulting residue was heated to 180° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
100 mL of 95% H2SO4 were added
|
Type
|
ADDITION
|
Details
|
it was poured onto 500 g of crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
WASH
|
Details
|
washed with 40% NaOH solution
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid residue was triturated with Et2O
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 18.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:8]([C:14](OCC)=O)[C:9]([O:11]CC)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].BrC[C:23](OCC)=[O:24].[OH-].[Na+]>C(O)C.O>[O:24]=[C:23]1[C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:1][CH:8]([C:9]([OH:11])=[O:10])[CH2:14]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
47.1 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with 150 mL of water
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
EtOH was removed in vacuo
|
Type
|
WASH
|
Details
|
the aqueous solution was washed with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the resulting residue was heated to 180° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
100 mL of 95% H2SO4 were added
|
Type
|
ADDITION
|
Details
|
it was poured onto 500 g of crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
WASH
|
Details
|
washed with 40% NaOH solution
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid residue was triturated with Et2O
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 18.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |